molecular formula C17H21BFNO3 B8096889 4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester

4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester

Cat. No.: B8096889
M. Wt: 317.2 g/mol
InChI Key: ZWGUMWHTVXPPCX-UHFFFAOYSA-N
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Description

4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester is an organic compound that features a boronic ester group, a nitrile group, and a fluorine atom on a benzene ring

Preparation Methods

The synthesis of 4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester typically involves the following steps:

    Formation of the Boronic Ester Group: This step involves the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Cyclopropylmethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with cyclopropylmethanol in the presence of a base.

    Formation of the Nitrile Group: The nitrile group can be introduced via a Sandmeyer reaction, where an aryl amine is converted to the corresponding nitrile using copper(I) cyanide.

Chemical Reactions Analysis

4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to the corresponding boronic acid or further to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

    Coupling Reactions: The boronic ester group can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Scientific Research Applications

4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester has several scientific research applications:

    Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its boronic ester group can act as a protease inhibitor or a ligand for enzyme binding.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, where its unique structural features impart desirable properties.

Mechanism of Action

The mechanism of action of 4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester depends on its application:

    Protease Inhibition: The boronic ester group can form a reversible covalent bond with the active site serine residue of serine proteases, thereby inhibiting their activity.

    Enzyme Binding: The nitrile group can act as a hydrogen bond acceptor, facilitating binding to enzyme active sites or receptor proteins.

    Electronic Effects: The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester can be compared with similar compounds such as:

    4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: This compound lacks the fluorine atom and the cyclopropylmethoxy group, which may result in different reactivity and binding properties.

    2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a benzene ring, which can affect its electronic properties and reactivity.

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound contains a sulfonamide group and a pyridine ring, which can lead to different biological activities and applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BFNO3/c1-16(2)17(3,4)23-18(22-16)13-8-7-12(9-20)15(14(13)19)21-10-11-5-6-11/h7-8,11H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGUMWHTVXPPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C#N)OCC3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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